Methyl 3-O-benzyl-6-O-(2,3,4-tri-O-benzyl-a-L-fucopyranosyl)-2-deoxy-2-phthalimido-b-D-glucopyranoside
Overview
Description
Phthalimido-|A-D-glucopyranoside is a compound that combines the structural features of phthalimide and glucopyranoside. This compound is often used in carbohydrate chemistry due to its unique properties and functionalities. It is particularly valuable in the synthesis of complex oligosaccharides and polysaccharides, where it serves as a protecting group for amino sugars.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phthalimido-|A-D-glucopyranoside typically involves the glycosylation of a phthalimido sugar with an azido sugar. This process is achieved through the use of glycosyl donors and acceptors under specific reaction conditions. For instance, the disaccharide tert-butyldimethylsilyl (4-O-acetyl-2-azido-3,6-di-O-benzyl-2-deoxy-β-D-glucopyranosyl)-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside can be synthesized by glycosylation .
Industrial Production Methods: Industrial production of phthalimido-|A-D-glucopyranoside involves the condensation of phthalic anhydride with primary amines, followed by glycosylation reactions. The process is optimized for large-scale production by using readily available starting materials and efficient catalysts .
Chemical Reactions Analysis
Types of Reactions: Phthalimido-|A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or aldehydes.
Reduction: Formation of amines from azides.
Substitution: Introduction of functional groups at specific positions on the glucopyranoside ring.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of glucopyranoside, such as 2-acetamido-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose .
Scientific Research Applications
Phthalimido-|A-D-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex carbohydrates.
Biology: Studied for its role in glycosylation processes and its potential as a biochemical probe.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phthalimido-|A-D-glucopyranoside involves its ability to protect amino groups during chemical reactions. This protection is achieved through the formation of stable phthalimido derivatives, which can be selectively removed under specific conditions. The compound interacts with molecular targets involved in glycosylation pathways, thereby influencing the synthesis and modification of carbohydrates .
Comparison with Similar Compounds
Phthalimido-|A-D-glucopyranoside is unique due to its dual functionality as both a protecting group and a glycosyl donor. Similar compounds include:
2,6-Diamino-2,6-dideoxy-α-D-glucopyranosyl bromide: Used in the synthesis of neamine derivatives.
2-Phthalimido-β-D-glucopyranoside: Another protecting group used in carbohydrate chemistry.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
2-[5-hydroxy-2-methoxy-6-[[6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxymethyl]-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51NO11/c1-32-42(55-27-33-17-7-3-8-18-33)44(57-29-35-21-11-5-12-22-35)45(58-30-36-23-13-6-14-24-36)49(60-32)59-31-39-41(51)43(56-28-34-19-9-4-10-20-34)40(48(54-2)61-39)50-46(52)37-25-15-16-26-38(37)47(50)53/h3-26,32,39-45,48-49,51H,27-31H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPVJGOFZUDMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)N3C(=O)C4=CC=CC=C4C3=O)OCC5=CC=CC=C5)O)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51NO11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
829.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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